3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-3,6H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKBJWLDOMRNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-2-carboxylic acid with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
1.1. Types of Reactions
The compound exhibits diverse reactivity due to its heterocyclic oxazole ring and functional groups. Key reaction types include:
Oxidation : The dihydrooxazole ring can be oxidized to form a fully aromatic oxazole derivative. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction : Reduction of the oxazole ring leads to saturated heterocycles. Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium catalysts are typical reagents.
Substitution :
-
Electrophilic substitution : The thiophene ring undergoes reactions at its 5-position (para to the substituent), facilitating bromination or nitration .
-
Nucleophilic substitution : The carboxylic acid group can be converted to esters or amides via standard carbodiimide coupling .
Cross-coupling : Thiophene-based cross-coupling reactions (e.g., Suzuki-Miyaura) enable attachment of aryl groups. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with SPhos ligands is effective .
1.2. Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | H₂SO₄, 0–100°C |
| Reduction | LiAlH₄, H₂/Pd | THF, 0–100°C |
| Electrophilic Substitution | Br₂, FeBr₃ | CH₃COOH, 50–100°C |
| Suzuki Coupling | Pd₂(dba)₃, SPhos | THF/H₂O, 100°C |
1.3. Major Products
-
Oxidation : Forms 3-(thiophen-2-yl)-1,2-oxazole-5-carboxylic acid.
-
Reduction : Produces dihydrooxazole derivatives.
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Cross-coupling : Yields biaryl compounds via thiophene substitution .
1.4. Mechanistic Insights
The oxazole ring’s stability arises from resonance between the oxygen and nitrogen atoms. Thiophene substitution enhances π-conjugation, influencing reactivity. For example:
-
Suzuki coupling proceeds via oxidative addition of thiophene’s C–Br bond to Pd(0), followed by transmetalation and reductive elimination .
-
Electrophilic substitution on thiophene is directed by the oxazole’s electron-withdrawing effect, favoring para positions .
1.6. Comparison with Analogues
2.1. Suzuki Coupling Example
| Entry | Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | SPhos | 100 | 75 |
| 2 | Pd(OAc)₂ | XPhos | 120 | 65 |
| 3 | NiCl₂ | dppf | 80 | 50 |
Reactions were conducted in THF/H₂O (3:1 v/v) with K₂CO₃ as base .
2.2. Oxidation Kinetics
| Oxidizing Agent | Reaction Time (h) | Conversion (%) |
|---|---|---|
| KMnO₄ | 6 | 90 |
| CrO₃ | 8 | 85 |
Reactions monitored via HPLC at 100°C.
Research Implications
The compound’s dual reactivity (oxazole and thiophene) makes it a versatile intermediate. Recent studies highlight its potential in:
Scientific Research Applications
3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzyme active sites, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents attached to the dihydro-oxazole core. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Thiophene vs.
- Dihydro-oxazole vs.
- Carboxylic Acid Group : Common across analogs, this group facilitates hydrogen bonding and salt formation, critical for solubility and target interactions.
Challenges :
Metabolic Stability and Biotransformation
- 3-(Thiophen-2-yl) Analog : Thiophene rings are susceptible to cytochrome P450-mediated oxidation, forming reactive metabolites (e.g., thiophene S-oxides), necessitating stabilization during bioanalysis .
- Chlorophenyl Analogs : Halogen atoms slow oxidative metabolism, enhancing plasma stability but increasing risk of bioaccumulation .
- Imidazole-Substituted Metabolites : Enzymatic hydrolysis of amide bonds (e.g., in 3-(2-butyl-5-chloroimidazol-4-yl) analog) generates carboxylic acid metabolites, confirmed via HPLC-MS/MS .
Biological Activity
3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound notable for its unique structural features, combining a thiophene ring with an oxazole ring. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : This compound has been studied for its ability to inhibit various enzymes that play crucial roles in disease pathways. For instance, it may interact with enzymes involved in inflammatory responses or cancer cell proliferation.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. It has shown effectiveness against several cancer cell lines, including those representing breast and leukemia cancers.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
Cytotoxicity Assays
In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines. For example:
- MCF-7 (breast cancer) : The compound induced apoptosis in a dose-dependent manner.
- CEM (leukemia) : The IC50 values were found to be in the low micromolar range, indicating potent activity against these cells.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Apoptosis induction |
| CEM | 12.45 | Enzyme inhibition |
| U937 | 15.00 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. Modifications to the thiophene or oxazole moieties have been shown to alter potency and selectivity:
- Substituent Variations : Adding different functional groups on the thiophene ring can enhance or diminish biological activity.
- Ring Fusion Effects : The fused oxazole ring plays a crucial role in stabilizing the compound's interaction with biological targets.
Applications in Drug Discovery
Given its promising biological activities, this compound is being explored as a lead compound for drug development:
- Anti-inflammatory Drugs : Its enzyme inhibition properties suggest potential use in treating inflammatory diseases.
- Anticancer Agents : The ability to induce apoptosis and inhibit cancer cell growth positions it as a candidate for further development as an anticancer drug.
- Antimicrobial Agents : Its effectiveness against various pathogens could lead to new antibiotic formulations.
Q & A
Q. What are the standard synthetic routes for preparing 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and what analytical techniques are essential for confirming its structure?
Methodological Answer: The synthesis typically involves cyclocondensation reactions between thiophene derivatives and oxazole precursors. Key steps include:
Q. Analytical Techniques for Structure Confirmation :
Q. How can researchers confirm the purity and identity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95% by peak area) .
- FT-IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
- Elemental Analysis : Validate empirical formula (e.g., C₉H₉NO₃S) with ≤0.3% deviation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between spectroscopic data and X-ray crystallography results?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with predicted values from DFT calculations.
- SHELXL Refinement : Use constraints (e.g., riding hydrogen models) to address electron density mismatches .
- Mercury CSD Analysis : Overlay experimental and theoretical crystal structures to identify packing discrepancies .
Example Workflow :
Refine X-ray data with SHELXL .
Validate hydrogen bonding motifs using graph set analysis .
Reconcile NMR shifts with crystallographic torsional angles .
Q. How can hydrogen bonding patterns and crystal packing of this compound be systematically analyzed to predict its physicochemical properties?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons .
- Mercury Materials Module : Calculate void volumes and interaction energies to predict solubility/melting points .
Key Findings : - Thiophene π-stacking and oxazole-carboxylic acid hydrogen bonds dominate packing .
- High-density packing (e.g., 1.4 g/cm³) correlates with thermal stability .
Q. What are the challenges in synthesizing and characterizing metabolites of this compound, and what methodologies are effective?
Methodological Answer: Challenges :
Q. Methodologies :
Q. How can researchers optimize experimental design for studying the compound’s reactivity in stereoselective biotransformations?
Methodological Answer:
- Enzyme Screening : Test immobilized phenylalanine ammonia-lyase (PAL) for enantioselective amination .
- Reaction Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee > 90%) .
Critical Parameters : - pH 8.5–9.0 for ammonia elimination .
- 25°C reaction temperature to avoid enzyme denaturation .
Q. What advanced computational tools are recommended for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to thiophene-recognizing enzymes (e.g., cytochrome P450).
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.
Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
